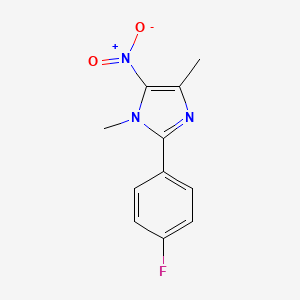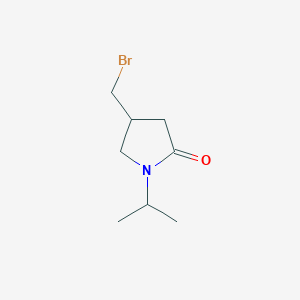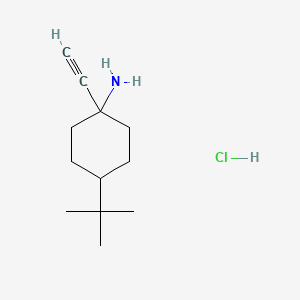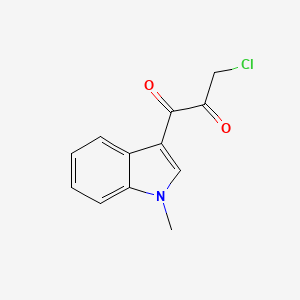
Ethyl 6-amino-5-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-methylnicotinate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the nicotinic acid core. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 6-methylnicotinic acid with ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-amino-5-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for amide or sulfonamide formation
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and sulfonamides
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for treating hypertension and other cardiovascular diseases.
Industry: Utilized in the production of dyes, coatings, and plastics
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that result in physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for muscle and joint pain relief.
Ethyl eicosapentaenoic acid: An ethyl ester of eicosapentaenoic acid used to treat dyslipidemia.
Uniqueness
Ethyl 6-amino-5-methylnicotinate is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the nicotinic acid core. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11) |
Clave InChI |
BHMUIZNAYRIQLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B15296538.png)
![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)





![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
